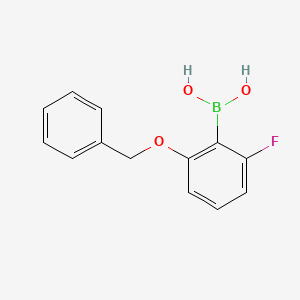

2-Benzyloxy-6-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-6-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRVDQVRGXXXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659359 | |

| Record name | [2-(Benzyloxy)-6-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-53-2 | |

| Record name | [2-(Benzyloxy)-6-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Benzyloxy-6-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Benzyloxy-6-fluorophenylboronic acid, a key building block in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable reagent in the development of complex molecules and novel therapeutic agents.

Physicochemical Properties

The key quantitative data for this compound are summarized below. This information is critical for reaction planning, material handling, and safety assessments.

| Property | Value | Reference |

| Molecular Weight | 246.05 g/mol | [1][2] |

| CAS Number | 1217500-53-2 | [1][3] |

| Molecular Formula | C₁₃H₁₂BFO₃ | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Refrigerator | [1] |

| InChI Key | NBRVDQVRGXXXIE-UHFFFAOYSA-N | [1] |

Chemical Structure

The structure of this compound, featuring a boronic acid group ortho to a benzyloxy substituent and meta to a fluorine atom on the phenyl ring, is crucial for its reactivity.

Applications in Drug Discovery and Organic Synthesis

Boronic acids are a class of compounds with significant applications in medicinal chemistry and organic synthesis due to their unique chemical properties.[4] They are versatile reagents, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Enzyme Inhibition

A primary application of functionalized phenylboronic acids in drug discovery is their role as enzyme inhibitors. The boronic acid moiety can act as a transition-state analog, forming a reversible covalent bond with catalytic residues (like serine) in the active site of an enzyme, thereby inhibiting its function.[5] This mechanism is fundamental to the design of targeted therapies.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most robust methods for creating carbon-carbon bonds, typically between an organoboron compound and an organohalide. It is a cornerstone of modern synthetic chemistry for constructing complex molecular frameworks found in many pharmaceuticals.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions based on the specific organohalide substrate being used.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., Aryl bromide) (1.0-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DME)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the chosen aryl halide, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the anhydrous organic solvent followed by the degassed water (a typical solvent ratio might be 4:1 Toluene:Water).

-

Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. (2-(Benzyloxy)-6-fluorophenyl)boronic acid | 1217500-53-2 [sigmaaldrich.com]

- 2. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.com]

- 3. (2-(Benzyloxy)-6-fluorophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Benzyloxy-6-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 2-Benzyloxy-6-fluorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is based on established chemical transformations and provides detailed experimental protocols for each key step.

Introduction

This compound is a bifunctional molecule incorporating a benzyloxy-protected phenol, a fluorine atom, and a boronic acid moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The boronic acid group allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine and benzyloxy groups can influence the physicochemical properties and biological activity of the final compounds.

This document outlines a robust three-step synthesis beginning with the preparation of 2-bromo-6-fluorophenol, followed by a Williamson ether synthesis to introduce the benzyl protecting group, and culminating in a lithium-halogen exchange and subsequent borylation to yield the target compound.

Overall Synthetic Pathway

The synthesis of this compound can be logically divided into three main stages, starting from commercially available precursors. The overall transformation is depicted below.

properties of 2-Benzyloxy-6-fluorophenylboronic acid

An In-depth Technical Guide to 2-Benzyloxy-6-fluorophenylboronic acid

Abstract

This compound (CAS No. 1217500-53-2) is a specialized synthetic building block of significant interest to researchers in organic chemistry and drug discovery.[1][2][3] This whitepaper provides a comprehensive technical overview of its chemical properties, safety information, and primary applications. The presence of a fluorine atom and a benzyloxy group on the phenylboronic acid scaffold makes it a valuable reagent for introducing specific structural motifs into complex molecules. Its principal application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. This guide details its physicochemical characteristics and presents a generalized experimental protocol for its use in Suzuki-Miyaura coupling, visualized through a detailed workflow diagram.

Core Physicochemical Properties

This compound is a solid compound under standard conditions.[1] Its key properties are summarized below, providing essential data for researchers incorporating this reagent into their synthetic workflows.

| Property | Value | Reference |

| CAS Number | 1217500-53-2 | [1][2][3] |

| Molecular Formula | C13H12BFO3 | [3] |

| Molecular Weight | 246.05 g/mol | [1][3] |

| IUPAC Name | (2-(Benzyloxy)-6-fluorophenyl)boronic acid | [3] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [1] |

| MDL Number | MFCD11617256 | [1][3] |

| InChI Key | NBRVDQVRGXXXIE-UHFFFAOYSA-N | [1] |

| SMILES | OB(O)C1=C(F)C=CC=C1OCC1=CC=CC=C1 | [3] |

| Storage Temperature | Refrigerator | [1] |

Safety and Handling

Appropriate safety measures are crucial when handling this compound. The compound is classified as a warning-level hazard, primarily causing skin, eye, and respiratory irritation.[1]

| GHS Information | Details | Reference |

| Signal Word | Warning | [1] |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Handling Recommendations:

-

Use only in a well-ventilated area, such as a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

-

Avoid inhalation of dust and direct contact with skin and eyes.[4]

-

Store in a tightly sealed container in a refrigerator as recommended.[1]

Key Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate in several advanced chemical applications.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C(sp2)-C(sp2) bonds, enabling the synthesis of complex biaryl structures.[7][8] The boronic acid moiety readily undergoes transmetalation with a palladium catalyst, which then couples with an organic halide or triflate. This reaction is fundamental in building the core scaffolds of many functional materials and pharmaceutical agents.[7]

Pharmaceutical and Agrochemical Synthesis

In drug discovery and development, the introduction of fluorine atoms into a molecule is a well-established strategy to enhance its metabolic stability, binding affinity, and bioavailability.[9][10] this compound serves as an excellent building block for this purpose, allowing for the precise installation of a fluorinated aromatic ring.[10] Boronic acids, in general, are recognized for their low toxicity and stability, making them suitable for medicinal chemistry campaigns.[11] They can also act as bioisosteres of other functional groups, such as carboxylic acids or nitro groups, to modulate the biological activity of a compound.[11][12]

Bioconjugation and Sensor Technology

The boronic acid functional group has the unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in biomolecules like sugars and glycoproteins.[6][13] This property makes phenylboronic acid derivatives valuable in bioconjugation for labeling and tracking biomolecules.[6][14] This reactivity also forms the basis for developing chemical sensors, particularly for glucose and other carbohydrates, which is a significant area of research for diabetes management.[14][15]

Experimental Protocols: Generalized Suzuki-Miyaura Coupling

This section provides a detailed, representative methodology for using this compound in a Suzuki-Miyaura cross-coupling reaction with a generic aryl bromide.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction.

Reagents:

-

Aryl Bromide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the aryl bromide, this compound, the palladium catalyst, and the base.

-

Solvent Addition: Add the chosen solvent system to the flask. A common ratio might be 4:1 or 5:1 for the organic solvent to water.

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction Execution: Place the flask in a heating mantle or oil bath on a stirrer hotplate. Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic impurities.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the final biaryl product.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualized Workflow

The following diagram illustrates the generalized workflow for the Suzuki-Miyaura cross-coupling protocol described above.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility is most pronounced in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. For researchers in pharmaceutical, agrochemical, and materials science, this compound provides a reliable method for introducing a key fluorinated benzyloxy-phenyl motif, offering a pathway to novel compounds with potentially enhanced biological and physical properties. Adherence to proper safety and handling protocols is essential for its effective and safe use in the laboratory.

References

- 1. (2-(Benzyloxy)-6-fluorophenyl)boronic acid | 1217500-53-2 [sigmaaldrich.com]

- 2. (2-(Benzyloxy)-6-fluorophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound 97% | CAS: 1217500-53-2 | AChemBlock [achemblock.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 15. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Benzyloxy-6-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known safety and handling protocols for 2-Benzyloxy-6-fluorophenylboronic acid (CAS No. 1217500-53-2). The information is compiled to ensure the safety of laboratory personnel and the integrity of research outcomes.

Understanding the Hazard Profile

The available safety data indicates that this compound is considered hazardous. The primary GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating that it can cause less serious health effects. The signal word for this compound is "Warning".

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of properly after handling.

-

Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate or if dusts are generated, a NIOSH-approved respirator should be used.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.

-

Handling: Avoid generating dust. Minimize contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures vary, with some suppliers suggesting refrigeration and others room temperature.[1] It is prudent to follow the specific storage instructions provided by the supplier.

Emergency Procedures

In the event of exposure or a spill, the following first-aid measures should be taken immediately:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a standardized workflow for the safe management of this compound from procurement to disposal.

Caption: Workflow for the safe handling of this compound.

Conclusion

While this compound is a valuable reagent in research and development, its potential hazards require a thorough understanding and implementation of safe handling practices. By following the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Solubility of 2-Benzyloxy-6-fluorophenylboronic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Benzyloxy-6-fluorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on establishing a framework for solubility assessment. This is achieved by presenting data from structurally analogous boronic acids and providing a detailed experimental protocol for solubility determination. This guide is intended to empower researchers in drug development and organic synthesis to make informed decisions regarding solvent selection for reactions, purification, and formulation of this compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules makes it a compound of interest for medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is a critical parameter for its effective use, influencing reaction kinetics, purification efficiency, and the development of formulations.

This guide addresses the current knowledge gap regarding the solubility of this compound. While direct solubility data is scarce, general principles governing the solubility of boronic acids can be applied. Factors such as the polarity of the solvent, the potential for hydrogen bonding, and the presence of functional groups on the phenyl ring all play a significant role. Boronic acids are known to be challenging in solubility studies due to their tendency to form cyclic anhydrides (boroxines) upon heating or in non-polar solvents.[1]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1217500-53-2 | [2][3] |

| Molecular Formula | C13H12BFO3 | [2] |

| Molecular Weight | 246.05 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

Solubility of Structurally Related Boronic Acids

While specific data for this compound is not available, examining the solubility of structurally similar compounds can provide valuable insights. The following table summarizes the experimentally determined solubility of isobutoxyphenylboronic acid isomers in various organic solvents. This data is presented as the mole fraction solubility at different temperatures.

Table 1: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Organic Solvents [4]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.105 | |

| Dipropyl ether | 293.15 | 0.025 | 0.005 | 0.004 |

| 303.15 | 0.040 | 0.008 | 0.007 | |

| 313.15 | 0.062 | 0.014 | 0.011 | |

| 323.15 | 0.095 | 0.023 | 0.018 | |

| Methylcyclohexane | 293.15 | 0.002 | < 0.001 | < 0.001 |

| 303.15 | 0.003 | < 0.001 | < 0.001 | |

| 313.15 | 0.005 | 0.001 | 0.001 | |

| 323.15 | 0.008 | 0.002 | 0.002 |

General Observations:

-

The solubility of boronic acids is significantly influenced by the solvent's polarity and the position of substituents on the phenyl ring.[4]

-

Generally, esterification of boronic acids tends to increase their solubility in organic solvents compared to the parent acids.[5]

-

For isobutoxyphenylboronic acid, the ortho-isomer exhibits significantly higher solubility than the meta- and para-isomers in all tested solvents.[6]

-

Polar aprotic solvents like acetone and 3-pentanone appear to be better solvents for these types of compounds compared to non-polar solvents like methylcyclohexane.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of boronic acids in organic solvents, adapted from the dynamic (polythermal) method.[5][6] This method involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

4.1. Materials and Apparatus

-

Compound of Interest: this compound (purified)

-

Organic Solvents: High-purity, anhydrous solvents of choice

-

Analytical Balance: Precision of at least 0.1 mg

-

Glass Vials or Test Tubes: With airtight seals

-

Magnetic Stirrer and Stir Bars

-

Controlled Temperature Bath: With a programmable temperature ramp

-

Luminance Probe or Laser Beam and Photodetector: For turbidity measurement (optional, visual observation can also be used)

4.2. Procedure

4.2.1. Sample Preparation

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.

4.2.2. Solubility Measurement

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the solution at a constant rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.[5]

-

Continuously monitor the turbidity of the solution. The solubility temperature is the temperature at which the last solid particles of the solute disappear, resulting in a clear solution.

-

Record this temperature.

4.3. Data Analysis

-

Repeat the measurement for several different concentrations of this compound in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a general representation of factors influencing boronic acid solubility.

Caption: Experimental workflow for solubility determination.

Caption: Key factors influencing boronic acid solubility.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound 97% | CAS: 1217500-53-2 | AChemBlock [achemblock.com]

- 3. (2-(Benzyloxy)-6-fluorophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Stability and Storage of 2-Benzyloxy-6-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Benzyloxy-6-fluorophenylboronic acid. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount for its successful application in research and drug development. This document synthesizes available data on storage, handling, and potential degradation pathways, and provides a framework for experimental stability assessment.

Core Stability and Storage Recommendations

Proper storage is essential to maintain the quality and shelf-life of this compound. The primary recommendations from various suppliers are summarized below. Adherence to these conditions will minimize degradation and ensure the compound's performance in downstream applications.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C Short-term: 2-8°C | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidation and hydrolysis. | Protects from atmospheric moisture and oxygen. |

| Light | Protect from light. | Some boronic acids can be light-sensitive. |

| Moisture | Store in a dry environment. | Boronic acids can be susceptible to hydrolysis. |

Physicochemical Properties and Inherent Stability

This compound is a crystalline solid that is generally stable when handled and stored correctly. Like other arylboronic acids, its stability can be influenced by several factors, primarily moisture and pH.

Table 2: Summary of Stability-Influencing Factors

| Factor | Influence on Stability |

| Moisture/Water | Can lead to protodeboronation, a common degradation pathway for arylboronic acids where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by certain pH conditions.[1][2] |

| pH | The stability of arylboronic acids is pH-dependent. Protodeboronation can be accelerated in both acidic and basic conditions.[1][2] |

| Oxidizing Agents | Should be avoided as they are listed as incompatible materials in safety data sheets. |

| Heat | Elevated temperatures can accelerate degradation processes. |

| Light | While not extensively documented for this specific compound, photostability is a consideration for many organic molecules and protection from light is a general best practice. |

Potential Degradation Pathways

The principal degradation pathway for arylboronic acids is protodeboronation. This reaction results in the formation of the corresponding des-boronated arene. For this compound, this would lead to the formation of 1-benzyloxy-3-fluorobenzene.

Caption: Potential protodeboronation degradation pathway.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study can be conducted. This involves subjecting the compound to various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines a general approach for a forced degradation study. The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are readily detectable without being overly complex.[3]

Table 3: Example Protocol for a Forced Degradation Study

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 1 mg/mL of the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve 1 mg/mL of the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. |

| Oxidation | Dissolve 1 mg/mL of the compound in a solution of 3% H₂O₂. Store in the dark at room temperature for 24 hours. |

| Thermal Stress | Expose the solid compound to 80°C for 48 hours. |

| Photostability | Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light. |

Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as an irritant. Therefore, appropriate safety precautions must be taken during handling.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

-

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Caption: Logical workflow for stability assessment.

Conclusion

References

A Technical Guide to 2-Benzyloxy-6-fluorophenylboronic Acid: Synthesis, Applications, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Benzyloxy-6-fluorophenylboronic acid, a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical properties, commercial availability, key applications, and relevant experimental protocols.

Core Properties and Commercial Availability

This compound (CAS No. 1217500-53-2) is a substituted phenylboronic acid featuring a benzyloxy and a fluoro group. These functional groups impart unique reactivity and make it a valuable reagent in cross-coupling reactions. Several chemical suppliers offer this compound and its isomers, with purities generally suitable for research and development purposes.

Quantitative Data and Supplier Information

The following table summarizes the key quantitative data for this compound and some of its commercially available isomers for comparative purposes.

| Property | This compound | 2-Benzyloxy-4-fluorophenylboronic acid | 2-Benzyloxy-5-fluorophenylboronic acid |

| CAS Number | 1217500-53-2[1][2][3] | 848779-87-3[4] | 779331-47-4[5][6] |

| Molecular Formula | C₁₃H₁₂BFO₃[2] | C₁₃H₁₂BFO₃[4] | C₁₃H₁₂BFO₃ |

| Molecular Weight | 246.05 g/mol | 246.04 g/mol [4] | 246.05 g/mol [5] |

| Purity | ≥95% - 97%[1][2] | 97-105% (by titration)[4] | ≥98%[6] |

| Appearance | Solid | White to off-white crystalline powder[4] | Solid[6] |

| Melting Point | Not available | 116 °C (lit.)[4] | Not available |

| Storage | Refrigerator | 2 - 8 °C[4] | Inert atmosphere, room temperature[6] |

| Suppliers | Sigma-Aldrich, AChemBlock, ChemScene, Synthonix[1][2][3] | Chem-Impex[4] | Sigma-Aldrich (Ambeed)[5][6] |

Key Applications in Research and Development

Phenylboronic acids are crucial reagents in modern organic chemistry and drug discovery. The unique substitution pattern of this compound makes it a valuable tool for accessing complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for the synthesis of biaryl and substituted aromatic compounds. These structures are common motifs in pharmaceuticals and functional materials.

Medicinal Chemistry and Drug Discovery

Phenylboronic acid derivatives are of significant interest in medicinal chemistry. They are known to act as enzyme inhibitors, particularly for serine proteases, by forming a stable tetrahedral intermediate with the active site serine residue.[7] Furthermore, the boronic acid moiety can reversibly bind to diols, such as those found in sialic acids which are often overexpressed on the surface of cancer cells. This property is being explored for targeted drug delivery systems.

Experimental Protocols

The following section provides a detailed, generalized methodology for a key application of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with a benzylboronic acid, such as this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Visualizing Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Targeted Drug Delivery Workflow

This diagram illustrates a conceptual workflow for the use of a phenylboronic acid-conjugated drug in targeted cancer therapy.

Caption: Conceptual workflow for PBA-mediated targeted drug delivery to cancer cells.

References

- 1. (2-(Benzyloxy)-6-fluorophenyl)boronic acid | 1217500-53-2 [sigmaaldrich.com]

- 2. This compound 97% | CAS: 1217500-53-2 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.com]

- 6. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Interpretation of 2-Benzyloxy-6-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and interpretation of the expected Nuclear Magnetic Resonance (NMR) spectra for 2-Benzyloxy-6-fluorophenylboronic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide offers a comprehensive prediction based on established NMR principles and data from analogous structures. It is designed to assist researchers in the identification, characterization, and quality control of this and structurally related compounds. This document covers predicted data for ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, alongside detailed experimental protocols for data acquisition and a logical workflow for spectral interpretation.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift theory.

1.1. Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| B(OH)₂ | 4.5 - 6.0 | br s | - | 2H |

| H-3 | 6.8 - 7.0 | t | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 | 1H |

| H-4 | 7.2 - 7.4 | m | - | 1H |

| H-5 | 6.7 - 6.9 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 | 1H |

| -OCH₂- | 5.1 - 5.3 | s | - | 2H |

| Phenyl H (ortho) | 7.4 - 7.6 | d | J(H-H) ≈ 7-8 | 2H |

| Phenyl H (meta) | 7.3 - 7.5 | t | J(H-H) ≈ 7-8 | 2H |

| Phenyl H (para) | 7.2 - 7.4 | t | J(H-H) ≈ 7-8 | 1H |

1.2. Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| C-1 (C-B) | 115 - 125 (broad) | - |

| C-2 (C-O) | 160 - 165 | d, ¹J(C-F) ≈ 240-260 |

| C-3 | 110 - 115 | d, ²J(C-F) ≈ 20-30 |

| C-4 | 130 - 135 | d, ³J(C-F) ≈ 5-10 |

| C-5 | 112 - 118 | d, ²J(C-F) ≈ 20-25 |

| C-6 (C-F) | 162 - 168 | d, ¹J(C-F) ≈ 245-265 |

| -OCH₂- | 70 - 75 | - |

| Phenyl C (ipso) | 135 - 138 | - |

| Phenyl C (ortho) | 128 - 130 | - |

| Phenyl C (meta) | 128 - 129 | - |

| Phenyl C (para) | 127 - 129 | - |

1.3. Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-F | -110 to -125 | m | - |

1.4. Predicted ¹¹B NMR Data

| Boron | Predicted Chemical Shift (δ, ppm) |

| -B(OH)₂ | 28 - 33 (broad) |

Interpretation of Predicted NMR Data

2.1. ¹H NMR Spectrum

-

Boronic Acid Protons (B(OH)₂): These protons are expected to appear as a broad singlet in the region of 4.5-6.0 ppm. The chemical shift and broadness of this signal are highly dependent on the solvent, concentration, and presence of water, due to chemical exchange.

-

Aromatic Protons (Fluorophenyl Ring):

-

H-3: This proton is expected to be a triplet due to coupling with the adjacent H-4 and the fluorine atom at C-6.

-

H-4: This proton will likely appear as a multiplet due to coupling with H-3 and H-5.

-

H-5: This proton is predicted to be a doublet of doublets, coupling to H-4 and the fluorine atom.

-

-

Benzyloxy Group Protons:

-

Methylene Protons (-OCH₂-): These protons are expected to appear as a sharp singlet around 5.1-5.3 ppm.[1][2] The absence of adjacent protons results in a singlet multiplicity.

-

Phenyl Protons: The five protons of the benzyl group's phenyl ring will appear in the typical aromatic region of 7.2-7.6 ppm.[1]

-

2.2. ¹³C NMR Spectrum

-

Carbon Attached to Boron (C-1): The signal for the carbon atom directly bonded to the boron atom is often broad and may be difficult to observe.[3][4] This is due to the quadrupolar relaxation of the boron nucleus. Its chemical shift is predicted to be in the 115-125 ppm range.

-

Carbons of the Fluorophenyl Ring: The fluorine substituent will cause significant splitting of the signals for the carbons in this ring. The carbons directly bonded to fluorine (C-2 and C-6) will show large one-bond coupling constants (¹J(C-F)). Carbons two and three bonds away will exhibit smaller coupling constants.

-

Benzyloxy Group Carbons: The methylene carbon (-OCH₂-) is expected around 70-75 ppm. The carbons of the benzyl phenyl ring will appear in the aromatic region (127-138 ppm).

2.3. ¹⁹F NMR Spectrum

-

A single signal is expected for the fluorine atom on the aromatic ring, likely appearing as a multiplet between -110 and -125 ppm.[5] The multiplicity arises from coupling to the nearby aromatic protons (H-3 and H-5).

2.4. ¹¹B NMR Spectrum

-

Arylboronic acids typically show a broad signal in the ¹¹B NMR spectrum in the range of 28-33 ppm.[6] The broadness is due to the quadrupolar nature of the boron nucleus.

Experimental Protocols

Obtaining high-quality NMR spectra of boronic acids requires careful sample preparation and instrument setup.

3.1. General Sample Preparation

-

Solvent Selection: Use a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For boronic acids, DMSO-d₆ is often a good choice as it can help to break up oligomers that may form.[7]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[7]

-

Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

3.2. ¹H NMR Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.[7]

3.3. ¹³C NMR Acquisition

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Relaxation Delay: A delay of 2 seconds is a good starting point.

3.4. ¹⁹F NMR Acquisition

-

Spectrometer: A spectrometer equipped with a broadband or fluorine-specific probe is required.

-

Pulse Program: A standard single-pulse experiment is used.

-

Referencing: An external reference standard (e.g., CFCl₃) or an internal standard can be used.

-

Spectral Width: A wide spectral width may be necessary initially to locate the fluorine signal.[8]

3.5. ¹¹B NMR Acquisition

-

NMR Tubes: Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[9]

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: A significant number of scans (e.g., 1024 or more) may be needed due to the broadness of the signal.[9]

-

Referencing: BF₃·OEt₂ is commonly used as an external reference.[10]

Logical Workflow for NMR Data Interpretation

The following diagram illustrates a logical workflow for the acquisition and interpretation of NMR data for this compound.

Caption: Workflow for NMR Data Interpretation.

References

- 1. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. azom.com [azom.com]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. benchchem.com [benchchem.com]

- 8. F19 detection [nmr.chem.ucsb.edu]

- 9. par.nsf.gov [par.nsf.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

A Technical Guide to the Structural Analogs of 2-Benzyloxy-6-fluorophenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyloxy-6-fluorophenylboronic acid has emerged as a critical building block in medicinal chemistry, most notably in the development of potent and selective inhibitors of the Eleven-Nineteen Leukemia (ENL) and AF9 YEATS domains, promising targets in acute myeloid leukemia (AML). This technical guide provides an in-depth exploration of the structural analogs of this compound, detailing their synthesis, characterization, and applications. We present a comprehensive overview of the structure-activity relationships (SAR) of derivative compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. This document serves as a vital resource for researchers engaged in the design and synthesis of novel therapeutics leveraging this versatile chemical scaffold.

Introduction to this compound

This compound is a synthetically versatile building block characterized by a phenylboronic acid core substituted with a benzyloxy group and a fluorine atom at the ortho positions. This unique substitution pattern imparts specific steric and electronic properties that are advantageous in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The boronic acid moiety serves as a reactive handle for the formation of carbon-carbon bonds, while the benzyloxy group can act as a protecting group or a key pharmacophoric element. The ortho-fluoro substituent can influence the acidity of the boronic acid and introduce favorable metabolic stability and binding interactions in the resulting drug candidates.

The primary application of this compound to date has been in the synthesis of inhibitors targeting the YEATS domains of ENL and its paralog AF9. These proteins are epigenetic readers that recognize acetylated histone tails and are implicated in the transcriptional regulation of oncogenes crucial for the maintenance of AML.

Structural Analogs of this compound

The core scaffold of this compound can be systematically modified to explore new chemical space and optimize the properties of resulting bioactive molecules. These structural analogs can be broadly categorized based on modifications to the benzyloxy group, the phenyl ring, and the boronic acid moiety.

Analogs with Modified Ether Linkages

Variations in the ether-linked protecting group can modulate solubility, steric hindrance, and potential for additional interactions with biological targets.

-

2-Ethoxy-6-fluorophenylboronic Acid: Replacing the bulky benzyl group with a smaller ethyl group can alter the steric profile of the molecule and potentially improve solubility.

-

Analogs with Substituted Benzyl Groups: Introduction of substituents on the benzyl ring can fine-tune electronic properties and provide vectors for further chemical elaboration.

Analogs with Altered Phenyl Ring Substitution

Modifications to the substitution pattern of the central phenyl ring can significantly impact the reactivity of the boronic acid and the biological activity of its derivatives.

-

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic Acid: The introduction of a carbamate group at the para position provides a handle for further functionalization and can influence the electronic nature of the ring.[1]

-

2-Cyano-6-fluorophenylboronic Acid: The electron-withdrawing cyano group can alter the reactivity of the boronic acid in cross-coupling reactions.

Data Summary of Representative Analogs

The following table summarizes key physicochemical properties of this compound and some of its commercially available or synthetically accessible analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 2-(Benzyloxy)-6-fluorophenylboronic acid | 1217500-53-2 | C₁₃H₁₂BFO₃ | 246.05 | 95% |

| 2-Ethoxy-6-fluorophenylboronic acid | 957062-68-9 | C₈H₁₀BFO₃ | 184.0 | N/A |

| (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid | 874290-59-2 | C₁₄H₁₃BFNO₄ | 289.07 | ≥98% |

| 2-Fluorophenylboronic acid | 1993-03-9 | C₆H₆BFO₂ | 139.92 | N/A |

| 2-(Benzyloxy)phenylboronic acid | 190661-29-1 | C₁₃H₁₃BO₃ | 228.05 | N/A |

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound and their subsequent elaboration into bioactive molecules primarily relies on foundational organic chemistry reactions.

General Synthesis of Substituted Benzylboronates

A general and light-promoted method for the synthesis of substituted benzylboronates involves the homologation of boronic acids with N-sulfonylhydrazones. This reaction proceeds via the photochemical decomposition of the N-tosylhydrazone to a diazoalkane, which then undergoes geminal carboborylation. The mild reaction conditions prevent the protodeboronation of the unstable benzylboronic acid, allowing for its isolation as a pinacol ester.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the utilization of these boronic acid analogs in drug discovery. The following is a general protocol for this reaction.

Materials:

-

Substituted phenylboronic acid (1.2 equivalents)

-

Aryl halide (e.g., bromo- or iodo-substituted heterocyclic core) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow from synthesis to biological evaluation.

Applications in Drug Discovery: Targeting the ENL/AF9 YEATS Domain

As previously mentioned, a significant application of this compound and its analogs is in the development of inhibitors for the ENL and AF9 YEATS domains.

The ENL/AF9 Signaling Pathway in Acute Myeloid Leukemia

ENL and AF9 are components of the super elongation complex (SEC) and play a critical role in transcriptional elongation. In AML, particularly in cases with MLL rearrangements, ENL is overexpressed and is essential for the transcription of key oncogenes such as HOXA9, MYC, and BCL2. The YEATS domain of ENL binds to acetylated histone H3, tethering the SEC to chromatin and promoting oncogenic gene expression. Inhibition of this interaction is a promising therapeutic strategy.

Caption: ENL/AF9 signaling pathway in AML and the point of intervention.

Structure-Activity Relationship (SAR) Studies

SAR studies of inhibitors derived from this compound have revealed key structural features for potent inhibition of the ENL YEATS domain.

-

The 2-benzyloxy-6-fluorophenyl moiety: This group occupies a key pocket in the YEATS domain, with the benzyloxy group making favorable interactions.

-

The heterocyclic core: Different heterocyclic scaffolds have been explored to position the key interacting groups correctly.

-

The solvent-exposed region: Modifications in this region can be used to tune physicochemical properties such as solubility and cell permeability.

The following table presents a selection of ENL/AF9 inhibitors and their reported biological activities.

| Compound ID | Core Structure | R Group | ENL IC₅₀ (nM) | AF9 IC₅₀ (nM) |

| 1 | Amido-imidazopyridine | Isopropyl | 7000 | N/A |

| SR-0813 | Amido-imidazopyridine | Cyclobutyl | 25 | 311 |

Data sourced from relevant publications.

Experimental Protocols for Biological Evaluation

The biological evaluation of novel inhibitors involves a cascade of assays to determine their potency, selectivity, and mechanism of action.

AlphaScreen Assay for Biochemical Potency

The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based assay used to measure the biochemical potency of inhibitors in disrupting the interaction between the ENL YEATS domain and an acetylated histone peptide.

Principle: Donor and acceptor beads are coated with streptavidin and an anti-tag antibody, respectively. A biotinylated histone peptide binds to the donor beads, and a tagged YEATS domain protein binds to the acceptor beads. In the absence of an inhibitor, the beads are in close proximity, and excitation of the donor bead results in a luminescent signal from the acceptor bead. An effective inhibitor disrupts this interaction, leading to a decrease in the signal.

Brief Protocol:

-

Add recombinant ENL YEATS domain protein and a biotinylated acetylated histone H3 peptide to a microplate well.

-

Add the test compound at various concentrations.

-

Incubate to allow for binding.

-

Add streptavidin-coated donor beads and anti-tag antibody-coated acceptor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaScreen-compatible reader.

-

Calculate IC₅₀ values from the dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with the test compound and then heated. Unbound proteins will denature and precipitate at a lower temperature than ligand-bound proteins. The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blot or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Brief Protocol:

-

Treat cultured cells with the test compound or vehicle control.

-

Heat the cell suspensions to a range of temperatures.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Quantify the amount of the target protein in the soluble fraction using a specific antibody (e.g., by Western blot or ELISA).

-

Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in the melting temperature (Tₘ).

Conclusion

This compound and its structural analogs are invaluable tools in modern drug discovery. Their utility in the synthesis of potent and selective inhibitors of the ENL/AF9 YEATS domains highlights their potential for the development of novel cancer therapeutics. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of these compounds, offering a foundation for further research and development in this exciting area of medicinal chemistry. The detailed experimental protocols and visualizations of key biological and experimental processes are intended to empower researchers to accelerate their drug discovery efforts.

References

- 1. chemscene.com [chemscene.com]

- 2. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyura Coupling of 2-Benzyloxy-6-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceuticals.[1][2] 2-Benzyloxy-6-fluorophenylboronic acid is a valuable building block in drug discovery. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while the benzyloxy group offers a site for further chemical modification or can be a key pharmacophoric element.[3] This document provides a detailed protocol for the Suzuki-Miyura coupling of this compound with aryl halides, along with data on typical reaction conditions and considerations for synthesizing complex, biologically active molecules.

Significance in Drug Development

The biaryl motif constructed using this compound is a privileged structure in the development of novel therapeutics. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Molecules containing the 2-benzyloxy-6-fluorophenyl moiety are explored for a range of biological targets. The versatility of the Suzuki-Miyura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.

Reaction Principle: The Suzuki-Miyura Catalytic Cycle

The Suzuki-Miyura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organoboronic acid, activated by a base, transfers its aryl group to the palladium complex.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Benzyloxy-6-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note details the use of 2-Benzyloxy-6-fluorophenylboronic acid as a key building block in palladium-catalyzed cross-coupling reactions. The unique substitution pattern of this reagent, featuring a sterically demanding ortho-benzyloxy group and an electron-withdrawing ortho-fluoro substituent, makes it a valuable synthon for the construction of complex biaryl and heteroaryl structures. Such motifs are of significant interest in medicinal chemistry and materials science, where the introduction of fluorine can modulate pharmacokinetic and electronic properties.

The steric hindrance and electronic nature of this compound necessitate careful optimization of reaction conditions, particularly the choice of palladium catalyst, ligand, base, and solvent system, to achieve high yields and minimize side reactions like protodeboronation.

Key Applications

The biaryl compounds synthesized using this compound are valuable intermediates in various fields:

-

Drug Development: The resulting scaffolds can be precursors to a range of pharmacologically active molecules. The benzyloxy group can serve as a protecting group for a phenol, which can be a key pharmacophoric feature, while the fluorine atom can enhance metabolic stability and binding affinity.

-

Materials Science: Substituted biphenyls are integral to the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where the electronic and photophysical properties of the molecule are critical.

-

Agrochemicals: The development of novel pesticides and herbicides often involves the synthesis of complex aromatic structures, for which this boronic acid can be a useful starting material.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition of the aryl halide to the active Pd(0) species, transmetalation of the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization may be necessary for different coupling partners.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Anhydrous solvent (e.g., 1,4-Dioxane and water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask under a positive flow of inert gas.

-

Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL). The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

Reaction Execution:

-

With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 90-100 °C).

-

Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Benzyloxy-6-fluorophenylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the Suzuki-Miyaura cross-coupling of 2-benzyloxy-6-fluorophenylboronic acid with a variety of aryl halides. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the ortho-fluoro and benzyloxy groups on the boronic acid presents unique opportunities for molecular design while also necessitating carefully optimized reaction conditions to achieve high yields and avoid common side reactions, such as protodeboronation.

The protocols outlined below are based on established methodologies for structurally similar fluorinated arylboronic acids and provide a robust starting point for reaction optimization.

Key Considerations for Successful Coupling

The Suzuki-Miyaura coupling of this compound can be influenced by several factors:

-

Catalyst System: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often essential for coupling sterically hindered and electron-deficient partners. The use of pre-formed palladium precatalysts can also enhance reaction efficiency and reproducibility.

-

Base Selection: The base plays a crucial role in the transmetalation step. Inorganic bases like potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) are commonly employed. The choice of base can impact reaction rate and the prevalence of side reactions.

-

Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reaction components. Common solvent systems include tetrahydrofuran (THF)/water and 1,4-dioxane/water. Degassing the solvent is important to prevent oxidation of the palladium catalyst.

-

Reaction Temperature: While many modern catalyst systems can facilitate cross-coupling at room temperature, less reactive aryl halides (e.g., chlorides) or sterically demanding substrates may require elevated temperatures.

-

Protodeboronation: A common side reaction with ortho-substituted boronic acids is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be minimized by using highly active catalysts that promote the desired cross-coupling at a faster rate.

Summary of Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are adapted from successful protocols for other ortho-fluorinated arylboronic acids and should be optimized for each specific substrate combination.[1][2]

| Aryl Halide Example | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 1 | >95 |

| 4-Chlorotoluene | G3-XPhos precatalyst (2) | - | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 | ~90 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 94 |

| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 | 89 |

| 4,7-Dichloroquinoline | Pd(OAc)₂ (10) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |

Note: This data is illustrative and based on reactions with 2,5-difluorophenylboronic acid. Yields are substrate-dependent and optimization is recommended.[2]

Experimental Protocols

The following are detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound.

Protocol 1: General Procedure for Aryl Bromides and Activated Aryl Chlorides using a Buchwald Precatalyst

This protocol is highly effective for a broad range of aryl bromides and more reactive aryl chlorides, often proceeding to completion at room temperature.[1]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

G3-XPhos Palladium Precatalyst (0.02 mmol, 2 mol%)

-

Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL, 2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Reaction vial with a stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vial, add the aryl halide, this compound, and the G3-XPhos palladium precatalyst.

-

Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Add 2 mL of degassed, anhydrous THF to the vial.

-

Add 4 mL of the degassed 0.5 M aqueous solution of K₃PO₄.

-

Stir the reaction mixture vigorously at room temperature. For less reactive substrates, the reaction may be heated to 40-60 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reactions are often complete within 30 minutes to 2 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: General Procedure for Less Reactive Aryl Halides

This protocol employs a catalyst system generated in situ and higher temperatures, making it suitable for less reactive aryl chlorides or sterically hindered substrates.[2]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Catalytic Cycle

To aid in understanding the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.